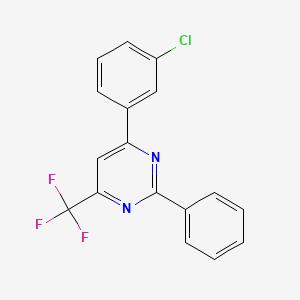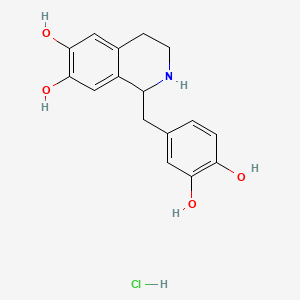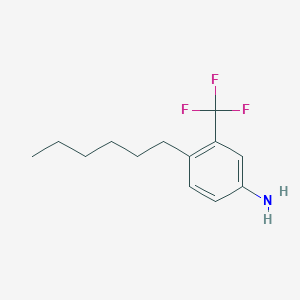
4-Hexyl-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hexyl-3-(trifluoromethyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a hexyl group and a trifluoromethyl group attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexyl-3-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the nitration of 4-Hexyl-3-(trifluoromethyl)benzene followed by reduction to obtain the desired aniline derivative . Another method includes the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon-carbon bond formation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Hexyl-3-(trifluoromethyl)aniline undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the aniline group to a nitro group.
Reduction: The nitro group can be reduced back to an aniline group.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a palladium catalyst for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield 4-Hexyl-3-(trifluoromethyl)nitrobenzene, while reduction can revert it to the original aniline compound.
Scientific Research Applications
4-Hexyl-3-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-Hexyl-3-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The trifluoromethyl group enhances the compound’s ability to interact with these targets, potentially leading to significant biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Hexyl-3-(trifluoromethyl)aniline include:
- 4-(Trifluoromethyl)aniline
- 4-Methyl-3-(trifluoromethyl)aniline
- 4-Bromo-3-(trifluoromethyl)aniline
Uniqueness
The uniqueness of this compound lies in its hexyl group, which imparts distinct chemical properties compared to other trifluoromethyl aniline derivatives. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C13H18F3N |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
4-hexyl-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H18F3N/c1-2-3-4-5-6-10-7-8-11(17)9-12(10)13(14,15)16/h7-9H,2-6,17H2,1H3 |
InChI Key |
YLBYEDJJPXYUOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C=C(C=C1)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


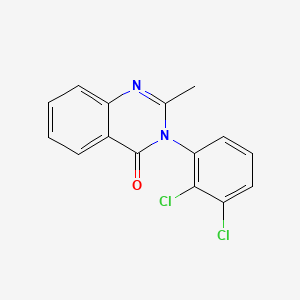

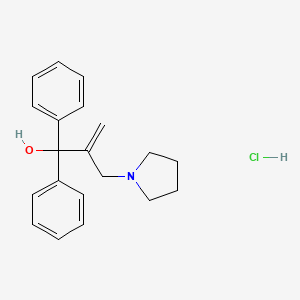
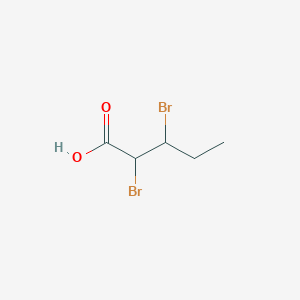
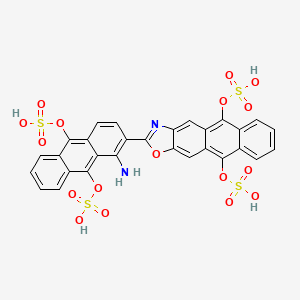
![3-[3-(3-aminophenyl)-5-(1,3-dithian-2-yl)phenyl]aniline](/img/structure/B13733486.png)
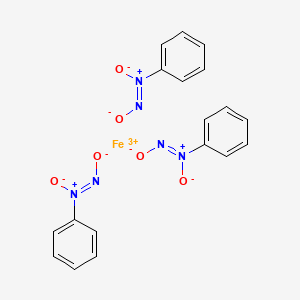
![2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide](/img/structure/B13733500.png)



